Teoc-MeLeu-OH

Orthogonal Protection SPPS Lanthionine Synthesis

<600 chars. Need an N-protected N-methyl-leucine that survives TFA, piperidine, and hydrogenolysis? Generic Fmoc/Boc/Cbz groups fail when their deprotection triggers are already used elsewhere. • **Orthogonal trigger**: Removed exclusively by fluoride (TBAF) - not acid, base, or Pd(0). • **Enables complex SPPS**: Stable to 20% piperidine/DMF and TFA cleavage. • **Late-stage conjugation**: Liberates single N-methyl amine for labeling after resin cleavage. Immediate availability for cGMP R&D and fragment condensation.

Molecular Formula C13H27NO4Si
Molecular Weight 289.44 g/mol
Cat. No. B15623572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeoc-MeLeu-OH
Molecular FormulaC13H27NO4Si
Molecular Weight289.44 g/mol
Structural Identifiers
InChIInChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1
InChIKeyISZJODSUCSTOSW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teoc-MeLeu-OH: Fluoride-Orthogonal Peptide Building Block


Teoc-MeLeu-OH is an N-methylated, orthogonally protected L-leucine derivative. The compound is defined by the presence of a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) amine-protecting group and an Nα-methyl group on the amino acid backbone . The Teoc group is a silicon-based carbamate that exhibits stability under acidic, basic, and noble metal catalytic conditions, yet is selectively removable via fluoride anions, making it orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolyzable (Cbz) protecting groups [1]. The N-methylation introduces steric hindrance that alters peptide backbone conformation and enhances proteolytic stability [2].

Fluoride-orthogonal N-deprotection for multiprotecting-group peptide synthesis
Nα-methylation constrains backbone and may improve protease resistance
Stable to piperidine, TFA, hydrogenolysis, and Pd(0) conditions

Why Teoc-MeLeu-OH Cannot Be Replaced


Teoc-MeLeu-OH cannot be directly substituted by Fmoc- or Boc-protected N-methyl leucine analogs in syntheses requiring orthogonal protecting group strategies. The Teoc group offers a distinct, fluoride-labile removal mechanism that is fully orthogonal to the acidic conditions (TFA) used for Boc deprotection and the basic conditions (piperidine) used for Fmoc deprotection [1]. Furthermore, in direct comparative studies of N-methyl amino acid coupling, the protecting group itself influences coupling efficiency: Fmoc and Cbz derivatives were shown to be more prone to successful coupling with certain phosphonium reagents (PyBroP, PyCloP) than their Boc counterparts, which suffered from N-carboxyanhydride formation [2]. Consequently, selecting a Teoc-protected building block is a deliberate choice to gain a specific deprotection orthogonality profile and to avoid the reactivity pitfalls associated with alternative N-protection schemes.

Fmoc analog

Piperidine deprotection may simultaneously remove other Fmoc groups, disrupting synthesis orthogonality.

Boc analog

Acidic TFA deprotection may cleave Boc side-chain protections and acid-sensitive linkers.

Cbz analog

Hydrogenolysis conditions may reduce functional groups incompatible with Pd/C or transfer hydrogenation.

Teoc-MeLeu-OH: Quantitative Performance Evidence


Teoc Deprotection Orthogonality

The Teoc protecting group is stable to acidic and basic conditions, enabling selective removal of Boc, Fmoc, and Cbz groups in its presence. This orthogonality is demonstrated in the synthesis of orthogonally protected lanthionine derivatives for nisin analogues, where Teoc and TMSE groups were deprotected with TBAF without affecting the other side chain and Fmoc protecting groups [1].

Deprotection Kinetics
Class-level
38.5 ± 0.3 M⁻¹ min⁻¹
Supports room-temperature fluoride-mediated deprotection
Model carbamate; TBAF/THF, 25 °C
Orthogonal Protection SPPS Lanthionine Synthesis

Racemization Risk: Fluoride vs. Acidic Deprotection

N-methyl amino acids, including Teoc-MeLeu-OH, are inherently difficult to couple due to the steric hindrance of the secondary amine. Comparative studies of coupling reagents for N-methylated amino acids show that superior, quantitative couplings are achieved with the HOAt-based reagent HATU, which outperforms standard reagents like PyBOP, HBTU, and TBTU [1].

Racemization Risk
Reported
34% racemization (Z-MeLeu, HBr/HOAc) vs. no detectable with Teoc/F⁻
Avoids acid-driven epimerization during N-methyl amino acid deprotection
Cross-study comparison; direct Teoc data limited
N-Methylation Sterically Hindered Coupling SPPS

Teoc Introduction Side-Products: OSu vs. OBt

Teoc-MeLeu-OH is a specialty building block available from multiple suppliers, enabling competitive sourcing. Market pricing as of 2024-2025 shows a range of options for different scales. Representative pricing includes $20.00 for 250 mg [1] and USD 79 for 1 g .

Side-Product Profile
Head-to-head
Teoc-OSu: 0% dipeptide vs Teoc-OBt: ~5%
Teoc-OSu chemistry may yield purer building block
Phenylalanine model; generalizable to MeLeu
Procurement Budgeting Sourcing

Deprotection By-Product Volatility Advantage

A critical practical parameter for any chemical building block is its solubility in common organic solvents. Vendor technical data confirms that Teoc-MeLeu-OH exhibits excellent solubility in DMSO, a property essential for preparing concentrated stock solutions for solution-phase peptide couplings or analytical applications [1].

By-Product Removal
Reported
All gaseous/by-products (C₂H₄, CO₂, Me₃SiF) vs solid dibenzofulvene (Fmoc)
Eliminates chromatographic purification after deprotection
GC-MS confirmed; workup simplification
Solubility Formulation Solution-Phase Synthesis

HATU/HOAt Coupling for N-Methyl Amino Acids

A key differentiating feature of the Teoc group is its stability toward acids, in contrast to the Boc group which is rapidly cleaved by TFA. This difference is a cornerstone of orthogonal protection strategies [1].

Coupling Reagent
Reported
HATU/HOAt: quantitative coupling for N-Me AA
Recommended activation for sterically hindered N-methyl leucine
General N-methyl AA study; Teoc base-stability advantage
Protecting Group Stability Selective Deprotection Acid Sensitivity

Teoc-MeLeu-OH: Key Application Scenarios


Multi-Orthogonal Cyclic Peptide Synthesis

This is the primary scenario where Teoc-MeLeu-OH is essential. The synthesis of molecules like nisin or cyclotides requires the construction of multiple thioether bridges or head-to-tail cyclizations. This demands a multi-step, on-resin synthetic strategy where orthogonal protecting groups are used to selectively unveil different reactive sites. Teoc-MeLeu-OH is incorporated into the linear precursor. Its Teoc group, being orthogonal to Fmoc (for main-chain elongation) and Boc/tBu (for side-chain protection), remains intact during these steps. After the linear chain is assembled and other manipulations are complete, the Teoc group is selectively removed with TBAF, revealing the N-methyl amine for a final cyclization or coupling event [1]. The Boc analog would not survive the TFA side-chain deprotection, and the Fmoc analog would be removed prematurely during standard chain elongation, making Teoc-MeLeu-OH the only viable choice among the three.

Late-Stage Deprotection for Bioconjugation

In medicinal chemistry, N-methylation is a key strategy to improve the drug-like properties of peptide leads. Researchers systematically scan peptide sequences, replacing natural amino acids with their N-methylated counterparts. Teoc-MeLeu-OH is a crucial tool in this process. It allows for the solid-phase synthesis of a library of N-methylated peptide analogs. The orthogonal Teoc group ensures that the building block can be incorporated and its protecting group removed at a precise, user-defined step, independent of the global Fmoc-SPPS cycle. This facilitates the clean synthesis of diverse N-methylated peptides for testing their proteolytic stability, cell permeability, and conformational rigidity [2]. The evidence showing the requirement for specialized coupling reagents like HATU [3] is directly applicable here, as it informs the optimal synthetic protocol to ensure high yields of these valuable analogs.

Fragment Condensation of N-Methyl Peptide Segments

For the industrial-scale manufacture of a peptide active pharmaceutical ingredient (API) containing an N-methyl leucine, Teoc-MeLeu-OH may be preferred over a Boc or Fmoc analog for specific steps. The stability of the Teoc group to both acidic and basic conditions provides a wider process window, reducing the risk of premature deprotection during manufacturing [4]. While the Teoc group's removal by fluoride requires careful process design, the orthogonality it provides can simplify purification by minimizing deletion sequences. The procurement data, showing the compound is available 'up to kgs' scale and from multiple vendors with competitive pricing [5], confirms its suitability for both process development and commercial production.

Application
Selection Property
Validation Focus
Cyclic peptide synthesis
Fluoride-orthogonal N-deprotection stability to piperidine/TFA
Sequential Fmoc/Teoc strategy without cross-reactivity
Late-stage bioconjugation
Single-site fluoride-labile Teoc group
Selective conjugation after global deprotection and cleavage
Fragment condensation
Orthogonal to acid/base/hydrogenolysis
Minimize epimerization and diketopiperazine formation
PNA synthesis with N-Me-Leu
Orthogonal to Fmoc and Bhoc protecting groups
Selective N-terminal deprotection for modified PNA assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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